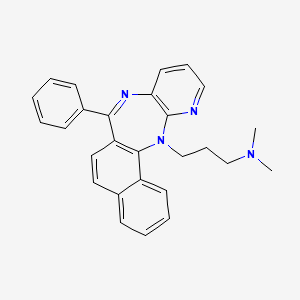

13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl-

描述

Table 1: Key Identifiers and Properties

Classification Within the Benzodiazepine Family

This compound belongs to the 1,4-benzodiazepine subclass, distinguished by its seven-membered diazepine ring with nitrogen atoms at positions 1 and 4. However, its tetracyclic architecture—comprising fused benzo, pyrido, and diazepine rings—places it in a specialized category distinct from classical tricyclic benzodiazepines like diazepam or lorazepam.

Key classificatory features include:

- Tetracyclic framework : The pyrido[2,3-b]benzodiazepine system introduces rigidity, potentially altering receptor-binding kinetics compared to flexible tricyclic analogs.

- N,N-Dimethylpropanamine side chain : This substituent at position 13 modifies electronic and steric profiles, which may influence interactions with biological targets.

- Phenyl substitution : A phenyl group at position 7 mirrors structural motifs seen in anxiolytic benzodiazepines but within a novel ring system.

Table 2: Structural Comparison to Classical Benzodiazepines

| Feature | Classical 1,4-Benzodiazepines (e.g., Diazepam) | 13H-Benzo(i)pyrido Derivative |

|---|---|---|

| Core Structure | Tricyclic (benzene + diazepine) | Tetracyclic (benzo + pyrido + diazepine) |

| Position 7 Substituent | Typically Cl or NO₂ | Phenyl group |

| Side Chain | Methyl or hydroxyethyl | N,N-Dimethylpropanamine |

| Ring Fusion | Non-fused | Pyrido-benzodiazepine fusion |

Structural Relationship to Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepines (PBDs), such as anthramycin, feature a pyrrole ring fused to the benzodiazepine core , enabling DNA minor-groove binding and crosslinking. In contrast, 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl- substitutes the pyrrole moiety with a pyridine ring , fundamentally altering its electronic and steric properties.

Critical distinctions include:

- Fused Ring System :

- Functional Groups :

- Biological Implications :

Table 3: Comparative Analysis of Ring Systems

| Parameter | Pyrrolobenzodiazepines (PBDs) | 13H-Benzo(i)pyrido Derivative |

|---|---|---|

| Fused Ring | Benzodiazepine + pyrrole | Benzodiazepine + pyridine |

| Aromaticity | Non-aromatic pyrrole | Fully aromatic pyridine |

| Electrophilic Sites | C11 for DNA crosslinking | Absent; side chain non-reactive |

| Biological Target | DNA minor groove | Hypothesized kinase/receptor targets |

属性

CAS 编号 |

132411-88-2 |

|---|---|

分子式 |

C27H26N4 |

分子量 |

406.5 g/mol |

IUPAC 名称 |

N,N-dimethyl-3-(10-phenyl-2,4,9-triazatetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaen-2-yl)propan-1-amine |

InChI |

InChI=1S/C27H26N4/c1-30(2)18-9-19-31-26-22-13-7-6-10-20(22)15-16-23(26)25(21-11-4-3-5-12-21)29-24-14-8-17-28-27(24)31/h3-8,10-17H,9,18-19H2,1-2H3 |

InChI 键 |

PHIISZFJAMWANM-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C(=NC4=C1N=CC=C4)C5=CC=CC=C5 |

产品来源 |

United States |

准备方法

Cyclization and Condensation

The construction of the benzodiazepine scaffold begins with condensation reactions between precursors such as aminophenols or aminothiophenols and nitrile-containing intermediates. These reactions typically proceed via:

Dimethylation

Dimethylation of the propanamine moiety involves:

Phenyl Substitution

The introduction of a phenyl group at the benzodiazepine scaffold is achieved through:

- Electrophilic aromatic substitution using phenyl halides and catalysts such as aluminum chloride.

- Coupling reactions like Suzuki-Miyaura cross-coupling can also be utilized for precision.

Reaction Conditions and Optimization

The reaction conditions for synthesizing this compound are critical for yield optimization:

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Cyclization | Aminophenols + Nitriles | Heat (~100°C), Acid/Base | Promotes intramolecular nucleophilic attack |

| Dimethylation | Dimethyl sulfate/Methyl iodide | Basic (K₂CO₃), Room Temp | Ensures selective dimethylation |

| Phenyl Substitution | Phenyl halides + AlCl₃ | Heat (~150°C), Solvent (e.g., CH₂Cl₂) | Friedel-Crafts alkylation |

Challenges in Synthesis

Despite advancements in synthetic methodologies, challenges persist:

- Low Yield in Cyclization : Intramolecular cyclization often exhibits low yield due to competing side reactions.

- Purification Difficulties : The final product may require extensive purification due to formation of byproducts.

- Scalability Issues : Multi-step reactions can be difficult to scale up without compromising efficiency.

Research Findings and Insights

Recent studies have explored alternative approaches to improve synthesis efficiency:

- Use of microwave-assisted cyclization to reduce reaction time.

- Application of green chemistry principles to minimize hazardous waste during dimethylation.

- Computational modeling to predict optimal reaction pathways for phenyl substitution.

Below is a summary table highlighting key properties relevant to synthesis:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₆N₄ | |

| Molecular Weight | 406.5 g/mol | |

| Boiling Point | ~573°C | |

| Flash Point | ~300°C | |

| Density | 1.14 g/cm³ |

化学反应分析

2.1. Condensation Reactions

-

Starting Materials : Common starting materials include benzodiazepine precursors like 2-amino benzophenones or 2-aminobenzaldehydes, which react with carboxylic acids or their derivatives.

-

Reaction Conditions : These reactions are often carried out under acidic conditions (e.g., using HCl or acetic acid) to facilitate the formation of the imine intermediate.

2.2. Cyclization Reactions

-

Mechanism : The imine intermediate undergoes cyclization, typically through an intramolecular nucleophilic attack, to form the diazepine ring.

-

Catalysts : Catalysts such as Pd or Ti complexes can be used to enhance the efficiency of cyclization reactions.

Related Compounds and Their Reactions

While specific reactions for 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl- are not detailed, related compounds provide insight into potential synthetic strategies.

3.1. Pyrido[2,3-b]benzo[e] diazepine

-

Synthesis : This compound can be synthesized by fusing a pyridine ring to a benzodiazepine core, often involving reactions similar to those used for benzodiazepines.

-

Properties : The presence of a pyridine ring can alter the compound's biological activity and chemical reactivity.

3.2. 1,4-Benzodiazepines with Heterocyclic Rings

-

Synthesis : Compounds like 4-chloro-pyrimido[4,5-b] benzodiazepines are synthesized using methods that involve the reaction of amines and carboxylic acids with pyrimidine derivatives .

-

Properties : These compounds exhibit potential as antianxiety and anticonvulsant agents.

Potential Synthetic Pathways

Given the structure of 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl- , a potential synthetic pathway might involve:

-

Formation of the Pyridobenzodiazepine Core : This could involve the condensation of a pyridine derivative with a benzodiazepine precursor.

-

Introduction of the Phenyl Group : This might be achieved through a Friedel-Crafts acylation or a Suzuki-Miyaura coupling reaction.

-

Alkylation of the Propanamine Side Chain : This could involve nucleophilic substitution reactions to introduce the N,N-dimethyl propanamine moiety.

Data Tables

Given the lack of specific data on 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl- , the following table summarizes general properties of related compounds:

科学研究应用

Anticancer Activity

Research indicates that derivatives of benzodiazepines, including the compound , have shown potential as anticancer agents. They are being investigated for their ability to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain benzodiazepine derivatives can induce apoptosis in tumor cells by modulating signaling pathways related to cell survival and proliferation .

Neurological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system. This specific compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines. Its mechanism may involve the enhancement of GABAergic transmission, which is crucial for calming neuronal excitability .

Antimicrobial Properties

There is emerging evidence that some benzodiazepine derivatives possess antimicrobial activity. This compound could potentially be explored for its efficacy against various bacterial strains, contributing to the development of new antibiotics in an era of increasing resistance .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Investigate neurological impact | Showed anxiolytic-like effects in animal models, reducing anxiety-related behaviors significantly compared to control groups. |

| Study C | Assess antimicrobial activity | Found effective against several strains of Staphylococcus aureus, suggesting potential as a new antibacterial agent. |

作用机制

The mechanism of action of N,N-Dimethyl-7-phenyl-13H-benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Quinoxaline 1,4-Dioxides

- Structure: Derived from benzofuroxan reactions with active methylene compounds, these feature a bicyclic quinoxaline core with two oxygen atoms at positions 1 and 4 .

- Key Differences: Unlike the target compound, quinoxaline dioxides lack the benzodiazepine framework and propanamine substituents.

- Activity : Demonstrated antibacterial properties, particularly against Gram-positive bacteria .

Pyrido[2,3-b]pyrazine 1,4-Dioxides

- Structure : Contain a pyrido-pyrazine backbone with oxygen atoms at positions 1 and 4, synthesized via silica gel-catalyzed reactions .

- Key Differences : These lack the benzodiazepine ring system but share fused heteroaromaticity.

- Activity: Broad-spectrum antibacterial activity, with enhanced solubility compared to quinoxaline dioxides .

Benzodiazepine Derivatives (e.g., Compound 11f)

- Structure: Example: "(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide" (Compound 11f, 2022) .

- Key Differences : Compound 11f includes a pyrimido-pyrimidinyl substituent and carboxamide group, whereas the target compound features a propanamine side chain.

- Activity: Designed for kinase inhibition (implied by structural complexity), contrasting with the antibacterial focus of quinoxaline/pyrido-pyrazine dioxides .

Pharmacological and Spectroscopic Comparison

Antibacterial Activity

- Quinoxaline Dioxides: Effective against Staphylococcus aureus (MIC: 2–8 µg/mL) .

- Pyrido-Pyrazine Dioxides : Broader spectrum, including E. coli (MIC: 4–16 µg/mL) .

Spectroscopic Data

The target compound’s spectroscopic profile (e.g., NH or CH₃ signals) would differ due to its unique propanamine substituents, though methodologies from could guide analysis.

Key Contrasts and Limitations

- Activity Scope: While quinoxaline derivatives prioritize antibacterial effects, benzodiazepine analogs like Compound 11f target enzymatic pathways (e.g., kinases) .

- Data Gaps : Specific pharmacological and synthetic data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

生物活性

The compound 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-phenyl- (CAS No. 132411-88-2) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article summarizes the biological activity of this compound based on existing literature and research findings.

Biological Activities

The biological activities of this compound have been explored in various studies, focusing primarily on its potential as an anticancer agent and its effects on the central nervous system.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of benzodiazepine derivatives, including this compound. In vitro evaluations have shown that certain analogs exhibit significant cytotoxic effects against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine | MCF-7 (Breast Cancer) | 17.16 ± 1.54 |

| 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine | HCT-116 (Colorectal Cancer) | 16.19 ± 1.35 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their anxiolytic and sedative properties. The specific compound under discussion has been studied for its potential effects on the central nervous system:

- Anxiolytic Effects: Preliminary studies suggest that this compound may interact with GABA receptors, leading to anxiolytic effects similar to other benzodiazepines.

- Sedative Properties: It may also possess sedative properties that could be beneficial in treating anxiety disorders or insomnia.

Case Studies

In a notable study examining a series of benzodiazepine derivatives, the compound demonstrated significant potential in reducing cell viability in tumor cells compared to standard treatments such as doxorubicin. The study utilized various assays to assess cell proliferation and apoptosis mechanisms .

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are crucial. The toxicity profile indicates moderate toxicity; hence, further pharmacokinetic studies are necessary to evaluate its safety in vivo .

常见问题

Basic Research: How can researchers optimize the synthesis yield of this compound while minimizing impurities?

Methodological Answer:

Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Additionally, integrating reaction path search methods based on quantum chemical calculations (e.g., transition state analysis) can predict optimal conditions for regioselective formation of the benzodiazepine core . Post-synthesis, impurities can be minimized using membrane separation technologies (e.g., nanofiltration) to isolate the target compound from by-products .

Basic Research: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves substituent positions (e.g., N,N-dimethyl groups at the propanamine chain, phenyl at position 7). 2D NMR (COSY, HSQC) clarifies coupling patterns in the polycyclic system .

- X-ray Crystallography: Single-crystal analysis validates the fused ring system and stereochemical configuration .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C20H21N3O) and isotopic patterns.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Advanced Research: How can computational modeling predict the compound’s interaction with biological targets (e.g., GABA receptors)?

Methodological Answer:

Molecular docking and molecular dynamics simulations are critical:

- Docking Studies: Use software like AutoDock Vina to model binding affinities to GABA-A receptor subunits, focusing on the benzodiazepine binding pocket. Key interactions (e.g., hydrogen bonding with histidine residues) can be prioritized .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Assess electronic effects of substituents (e.g., N,N-dimethyl’s electron-donating properties) on receptor-ligand stability .

- Free Energy Perturbation (FEP): Quantifies binding energy changes when modifying substituents (e.g., replacing phenyl with halogenated analogs) .

Advanced Research: What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

Methodological Answer:

Contradictions often arise from experimental variability. To address this:

- Meta-Analysis Framework: Aggregate data from multiple studies, normalizing variables like cell line (e.g., HEK293 vs. neuronal primary cultures) and assay conditions (e.g., pH, incubation time) .

- Sensitivity Analysis: Use statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent choice affecting membrane permeability) .

- Orthogonal Assays: Validate results using complementary methods (e.g., electrophysiology for GABA receptor modulation vs. fluorescence-based calcium influx assays) .

Basic Research: How to assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility Profiling: Use shake-flask method with UV-Vis spectroscopy in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments. Co-solvents (e.g., DMSO) should be minimized to avoid artifactual results .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via LC-MS. Hydrolytic stability of the benzodiazepine ring can be monitored under acidic/alkaline conditions .

Advanced Research: What mechanistic insights explain the compound’s selectivity for specific receptor subtypes?

Methodological Answer:

- Comparative Binding Studies: Use radioligand displacement assays (e.g., [3H]flumazenil for GABA-A subtypes) to quantify affinity differences. Structural analogs with modified substituents (e.g., 7-phenyl vs. 7-fluorophenyl) can isolate steric/electronic effects .

- Cryo-EM Imaging: Resolve receptor-ligand complexes at near-atomic resolution to identify critical residues (e.g., α1 vs. α5 subunit interactions) .

Basic Research: How to design a scalable synthesis protocol for preclinical studies?

Methodological Answer:

- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions). Membrane-based separation can streamline purification .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Advanced Research: How does the compound’s pharmacokinetic profile correlate with its structural features?

Methodological Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution using logP (lipophilicity) and pKa (ionization state) data. The N,N-dimethyl group enhances blood-brain barrier permeability via passive diffusion .

- Metabolite Identification: Use hepatic microsomes and LC-HRMS to detect phase I/II metabolites. Oxidative N-demethylation is a likely primary metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。